6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a nitrile group
Properties
IUPAC Name |
6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-17-11-19-15(12)21-6-4-20(5-7-21)14-3-2-13(8-16)10-18-14/h2-3,9-11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIAUUNKQNJBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods allow for the formation of the piperazine ring, which is then further functionalized to introduce the pyridine and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing large quantities of heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed to modify the nitrile group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA yields sulfoxides, while reduction can yield primary amines.
Scientific Research Applications
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as 2-methoxypyridine-5-boronic acid pinacol ester share the pyridine ring structure and exhibit similar chemical properties.
Piperazine derivatives: Compounds like piperidine and its derivatives are structurally similar and have comparable biological activities.
Uniqueness
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of a pyridine ring, a piperazine moiety, and a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
